molecular formula C8H13NO B13897962 (3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol

(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol

Cat. No.: B13897962
M. Wt: 139.19 g/mol
InChI Key: QEPLURQYRMRWSW-UHFFFAOYSA-N
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Description

(3-Methylene-1-azabicyclo[320]heptan-5-yl)methanol is a bicyclic compound that features a unique structure with a methylene group and an azabicyclo heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Another approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated azabicyclo compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalable nature of the synthetic routes mentioned above suggests potential for industrial application. The reduction of spirocyclic oxetanyl nitriles and palladium-catalyzed reactions are promising for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure.

    Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and reducing agents for the reduction of nitriles . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxygenated derivatives, while reduction can produce simpler bicyclic structures.

Scientific Research Applications

(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism by which (3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to mimic certain biological molecules, potentially interacting with enzymes or receptors in a manner similar to naturally occurring compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylene-1-azabicyclo[320]heptan-5-yl)methanol is unique due to its methylene group and specific bicyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(3-methylidene-1-azabicyclo[3.2.0]heptan-5-yl)methanol

InChI

InChI=1S/C8H13NO/c1-7-4-8(6-10)2-3-9(8)5-7/h10H,1-6H2

InChI Key

QEPLURQYRMRWSW-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2(CCN2C1)CO

Origin of Product

United States

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